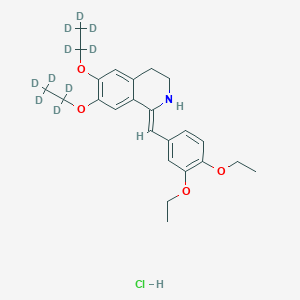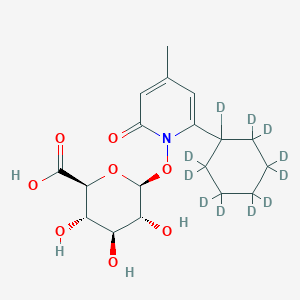
Tetrazine-Ph-NHCO-PEG6-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-Ph-NHCO-PEG6-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-Ph-NHCO-PEG6-NH-Boc involves multiple steps, starting with the preparation of the tetrazine group, followed by the attachment of the PEG6 linker and the Boc-protected amine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tetrazine-Ph-NHCO-PEG6-NH-Boc primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with TCO-containing molecules . This reaction is highly selective and efficient, making it ideal for bioconjugation and other applications.
Common Reagents and Conditions
The common reagents used in these reactions include TCO-containing molecules, organic solvents, and catalysts. The reaction conditions typically involve mild temperatures and neutral pH to ensure high selectivity and efficiency .
Major Products
The major products formed from these reactions are bioconjugates, where the tetrazine group of this compound reacts with the TCO group of another molecule, forming a stable covalent bond .
Scientific Research Applications
Tetrazine-Ph-NHCO-PEG6-NH-Boc has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules
Medicine: Utilized in the development of targeted therapies for various diseases, including cancer
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Tetrazine-Ph-NHCO-PEG6-NH-Boc exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO-containing molecules, forming a stable covalent bond. This reaction is highly selective and efficient, making it ideal for targeted protein degradation and bioconjugation .
Comparison with Similar Compounds
Tetrazine-Ph-NHCO-PEG6-NH-Boc is unique due to its combination of a tetrazine group, PEG6 linker, and Boc-protected amine group. Similar compounds include other PEG-based PROTAC linkers and click chemistry reagents, such as:
- Tetrazine-PEG4-NH-Boc
- Tetrazine-PEG8-NH-Boc
- Tetrazine-PEG12-NH-Boc
These compounds share similar properties but differ in the length of the PEG linker and the presence of other functional groups, which can affect their reactivity and applications .
Properties
Molecular Formula |
C29H46N6O9 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H46N6O9/c1-29(2,3)44-28(37)30-9-11-39-13-15-41-17-19-43-21-20-42-18-16-40-14-12-38-10-8-26(36)31-22-24-4-6-25(7-5-24)27-34-32-23-33-35-27/h4-7,23H,8-22H2,1-3H3,(H,30,37)(H,31,36) |
InChI Key |
QCECJBAQKXRDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)









![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
